6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method aligns with the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of bioactive molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antibacterial activities.
Pyrido[4,3-d]pyrimidines: These compounds are also heterocyclic analogs with diverse pharmacological activities.
Uniqueness
6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit topoisomerase I and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H7N3O2S |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H7N3O2S/c1-2-10-6(11)5-4(3-13-9-5)8-7(10)12/h3H,2H2,1H3,(H,8,12) |
InChI Key |
UEZWMLMKYXFLAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=NSC=C2NC1=O |
Origin of Product |
United States |
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